Cas no 1805457-72-0 (Methyl 2-cyano-5-fluoro-3-hydroxybenzoate)

Methyl 2-cyano-5-fluoro-3-hydroxybenzoate is a fluorinated aromatic ester with a cyano and hydroxyl substituent, offering versatile reactivity for synthetic applications. Its structure combines electron-withdrawing (cyano, fluoro) and electron-donating (hydroxy) groups, enabling selective functionalization in pharmaceutical and agrochemical intermediates. The methyl ester enhances solubility in organic solvents, facilitating further derivatization. The fluorine atom improves metabolic stability and bioavailability in active compounds, while the hydroxyl group allows for additional modifications such as etherification or esterification. This compound is particularly valuable in medicinal chemistry for constructing heterocycles or as a precursor in multi-step synthesis. High purity grades ensure reproducibility in research and industrial processes.
Methyl 2-cyano-5-fluoro-3-hydroxybenzoate structure
1805457-72-0 structure
Product name:Methyl 2-cyano-5-fluoro-3-hydroxybenzoate
CAS No:1805457-72-0
MF:C9H6FNO3
MW:195.147245883942
CID:4952697

Methyl 2-cyano-5-fluoro-3-hydroxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-cyano-5-fluoro-3-hydroxybenzoate
    • Inchi: 1S/C9H6FNO3/c1-14-9(13)6-2-5(10)3-8(12)7(6)4-11/h2-3,12H,1H3
    • InChI Key: BAOMCOUQRQXKNI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(C#N)=C(C(=O)OC)C=1)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 273
  • XLogP3: 1.8
  • Topological Polar Surface Area: 70.3

Methyl 2-cyano-5-fluoro-3-hydroxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015011600-1g
Methyl 2-cyano-5-fluoro-3-hydroxybenzoate
1805457-72-0 97%
1g
1,460.20 USD 2021-06-21
Alichem
A015011600-250mg
Methyl 2-cyano-5-fluoro-3-hydroxybenzoate
1805457-72-0 97%
250mg
499.20 USD 2021-06-21
Alichem
A015011600-500mg
Methyl 2-cyano-5-fluoro-3-hydroxybenzoate
1805457-72-0 97%
500mg
823.15 USD 2021-06-21

Methyl 2-cyano-5-fluoro-3-hydroxybenzoate Related Literature

Additional information on Methyl 2-cyano-5-fluoro-3-hydroxybenzoate

Methyl 2-cyano-5-fluoro-3-hydroxybenzoate (CAS No. 1805457-72-0): A Comprehensive Overview in Modern Chemical Biology

Methyl 2-cyano-5-fluoro-3-hydroxybenzoate, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 1805457-72-0, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This compound, characterized by its structural features including a cyano group, a fluoro substituent, and a hydroxyl group on a benzoate backbone, has garnered attention due to its potential applications in the development of novel therapeutic agents.

The molecular structure of Methyl 2-cyano-5-fluoro-3-hydroxybenzoate imparts distinct chemical properties that make it a valuable scaffold for medicinal chemistry. The presence of the cyano group (-CN) enhances the compound's reactivity, allowing for further functionalization through various synthetic pathways. Additionally, the fluoro substituent (-F) is known to influence metabolic stability and binding affinity, making it a common feature in drug design. The hydroxyl group (-OH) introduces polarity and potential hydrogen bonding capabilities, which can be crucial for interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of benzoate derivatives. The specific arrangement of functional groups in Methyl 2-cyano-5-fluoro-3-hydroxybenzoate positions it as a promising candidate for further investigation. Studies have begun to uncover its potential role in modulating various biological pathways, particularly those relevant to inflammation and metabolic disorders. The compound's ability to interact with enzymes and receptors suggests that it may serve as a lead compound for the development of new drugs targeting these pathways.

One of the most exciting areas of research involving Methyl 2-cyano-5-fluoro-3-hydroxybenzoate is its potential application in anti-inflammatory therapies. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, arthritis, and even certain types of cancer. Preliminary studies have indicated that compounds with similar structural motifs may inhibit key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX). The cyano and fluoro groups in Methyl 2-cyano-5-fluoro-3-hydroxybenzoate are particularly noteworthy for their ability to modulate enzyme activity, potentially leading to novel anti-inflammatory agents.

Furthermore, the hydroxyl group in this compound opens up possibilities for further derivatization, allowing researchers to fine-tune its pharmacological properties. For instance, etherification or esterification of the hydroxyl group could alter its solubility and bioavailability, making it more suitable for oral or topical administration. Such modifications are critical in drug development, as they can significantly impact the efficacy and safety of a therapeutic agent.

The role of fluorine in pharmaceuticals cannot be overstated. Fluorinated compounds often exhibit improved metabolic stability and better pharmacokinetic profiles compared to their non-fluorinated counterparts. This is particularly relevant for drugs that require prolonged half-lives or resistance to enzymatic degradation. In the case of Methyl 2-cyano-5-fluoro-3-hydroxybenzoate, the fluorine atom is strategically positioned to interact with biological targets in a way that enhances binding affinity while minimizing off-target effects.

Recent advances in computational chemistry have also contributed to the growing interest in this compound. Molecular modeling techniques allow researchers to predict how Methyl 2-cyano-5-fluoro-3-hydroxybenzoate might interact with biological targets at the atomic level. These simulations can guide synthetic efforts by identifying key functional groups that need to be optimized for maximum efficacy. By leveraging such computational tools, scientists can accelerate the drug discovery process and reduce the time-to-market for new therapeutic agents.

The synthesis of Methyl 2-cyano-5-fluoro-3-hydroxybenzoate presents an interesting challenge due to its complex structural features. However, modern synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have enabled chemists to introduce fluorine atoms and other functional groups with remarkable efficiency. These advances have not only facilitated the preparation of Methyl 2-cyano-5-fluoro-3-hydroxybenzoate but also paved the way for synthesizing other structurally related compounds.

In conclusion, Methyl 2-cyano-5-fluoro-3-hydroxybenzoate (CAS No. 1805457-72-0) stands out as a promising candidate for further exploration in chemical biology and pharmaceutical research. Its unique structural features offer numerous possibilities for modulating biological pathways relevant to inflammation, metabolism, and beyond. With ongoing advancements in synthetic chemistry and computational modeling, the future looks bright for harnessing the full potential of this compound and its derivatives in developing novel therapeutic agents.

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